Diantimony trioxide

Description

Structure

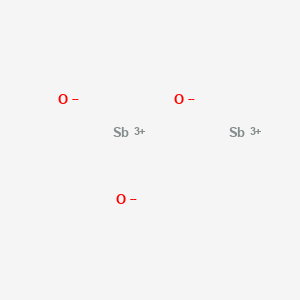

2D Structure

Properties

IUPAC Name |

antimony(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPGOEFPKIHBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Sb+3].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals | |

| Record name | Antimony oxide (Sb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1309-64-4, 1327-33-9, 12412-52-1 | |

| Record name | Antimony trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senarmontite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012412521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony oxide (Sb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMONY TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P217481X5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Preparation Methodologies of Diantimony Trioxide

Novel Approaches in Diantimony (B1203571) Trioxide Nanoparticle Synthesis

Recent research has concentrated on developing efficient, controllable, and environmentally friendly methods for synthesizing diantimony trioxide nanoparticles. These innovative approaches offer superior control over particle characteristics compared to traditional methods like the high-temperature smelting of antimony trisulfide, which is often associated with the release of harmful sulfur dioxide. nih.gov

Green synthesis has emerged as a cost-effective and eco-friendly alternative for producing metal oxide nanoparticles. nih.gov This approach utilizes biological entities like plant extracts and microorganisms, which contain biomolecules that act as natural reducing and capping agents. nih.govoatext.com

In one study, ultra-fine, cube-like this compound nanoparticles were successfully synthesized for the first time using Dioscorea alata tuber extract. nih.govresearchgate.net The water-soluble metabolites, such as flavonoids, phenolics, and alkaloids present in the plant extract, are responsible for the reduction of the antimony precursor. nih.govfrontiersin.org The process involves adding the tuber extract to an antimony trichloride (B1173362) solution, which turns turbid, indicating the formation of nanoparticles. frontiersin.org This green route avoids the high temperatures, complex equipment, and toxic precursors associated with conventional methods. nih.gov

Microorganisms are also employed in the green synthesis of this compound. For instance, Saccharomyces cerevisiae has been identified as a promising fungal candidate for synthesizing these nanoparticles. frontiersin.org The process involves incubating the fungus in a solution containing the antimony precursor, leading to the biological formation of the nanoparticles. frontiersin.org

Table 1: Green Synthesis of this compound Nanoparticles

| Biological Source | Precursor | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|---|

| Dioscorea alata tuber extract | Antimony trichloride | Ultra-fine, pure Sb₂O₃ nanocubes | nih.govfrontiersin.org |

| Saccharomyces cerevisiae | Antimony source | Sb₂O₃ nanoparticles | frontiersin.org |

The ultrasonic-assisted solid-liquid reaction ball milling technique is a novel and efficient method for synthesizing cubic this compound nanoparticles. researchgate.netresearchgate.net This process involves the use of antimony powder as the raw material in an acetic acid aqueous solution at low temperatures (≤100°C). researchgate.netresearchgate.net The combination of ultrasonic waves and ball milling facilitates the reaction, leading to the formation of uniform and ultrafine nanoparticles in a short reaction time. researchgate.netresearchgate.net The synergistic effect of ultrasound and milling generates more hydroxyl radicals and ions, which enhances the reaction process. researchgate.net Control experiments have demonstrated that the presence of both ultrasonic waves and ball milling is crucial for achieving these results. researchgate.net

Table 2: Findings from Ultrasonic-Assisted Synthesis

| Raw Material | Reaction Medium | Key Process Features | Outcome | Reference |

|---|---|---|---|---|

| Antimony powder | Acetic acid aqueous solution | Low temperature (≤100°C), Co-action of ultrasonic wave and ball milling | Uniform, ultrafine cubic Sb₂O₃ nanoparticles | researchgate.netresearchgate.net |

Hydrothermal and solvothermal methods are highly advantageous for synthesizing crystalline nanomaterials at relatively low temperatures. psu.edusigmaaldrich.com These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, where temperature and pressure are controlled. sigmaaldrich.com For this compound, these methods allow for excellent control over the crystallinity and morphology of the resulting nanostructures. psu.edu

In a typical solvothermal synthesis of this compound nanoparticles, antimony trichloride is dissolved in a solvent like ethanol. mdpi.com A precipitating agent, such as ammonium (B1175870) hydroxide (B78521), is added to adjust the pH, and the mixture is heated in an autoclave. mdpi.com The reaction temperature and time are critical parameters that influence the phase and shape of the final product. psu.edu For example, studies have shown that by varying the reaction time from 8 to 48 hours at 120°C, it is possible to obtain a pure cubic phase of this compound. psu.edu Similarly, different morphologies can be achieved by using various amine additives during the synthesis. psu.edu The solvothermal method has been successfully used to produce spherical Sb₂O₃ nanoparticles with a high-purity alpha phase. mdpi.com

Table 3: Parameters in Hydrothermal/Solvothermal Synthesis of Sb₂O₃

| Method | Precursor | Solvent | Key Parameters | Resulting Morphology/Phase | Reference |

|---|---|---|---|---|---|

| Solvothermal | Antimony trichloride | Ethanol | Temperature: 120-160°C, Time: 10h, pH: 10 | Spherical nanoparticles, Alpha phase | mdpi.com |

| Hydrothermal | Antimony source | Water, Amine additives | Temperature: 120°C, Time: 8-48h | Cubic and Orthorhombic phases | psu.edu |

Vacuum evaporation is a physical vapor deposition technique used to produce thin films of this compound. nipne.roinoe.ro The process involves heating polycrystalline Sb₂O₃ powder in a vacuum chamber (e.g., at 5×10⁻⁵ Torr) until it evaporates. nipne.ro The vapor then condenses onto a substrate, forming a thin film. nipne.ro The structural and optical properties of the films are highly dependent on the substrate temperature during deposition, which can range from 293 to 553 K. nipne.ro Research has shown that films prepared by this method are polycrystalline with a cubic structure. nipne.ro Increasing the substrate temperature improves the crystallinity and increases the grain size of the Sb₂O₃ thin films, from 21 nm to 48 nm. nipne.ro

Thermal oxidation is another pathway mentioned for the synthesis of this compound nanoparticles, although detailed process descriptions are less common in the reviewed literature compared to other methods. researchgate.net This method generally involves the heating of an antimony-containing precursor in an oxidizing atmosphere.

Solution phase reduction is a chemical method for synthesizing this compound nanoparticles. researchgate.netusm.my A notable example involves the reduction of antimony trichloride by hydrazine (B178648) in the presence of sodium hydroxide as a catalyst. usm.myresearchgate.net The reaction is typically carried out in a solvent like ethylene (B1197577) glycol at elevated temperatures (e.g., 120°C). usm.myresearchgate.net This method allows for controlled synthesis, yielding spherical nanoparticles with sizes ranging from 2 to 12 nm. researchgate.net The concentrations of the reducing agent (hydrazine) and the catalyst (NaOH) are critical factors that affect the final particle size and shape. researchgate.net

The micro-emulsion technique is another versatile method for preparing nanoparticles. researchgate.net It involves creating a thermodynamically stable, isotropic dispersion of two immiscible liquids, where microdomains of one liquid are stabilized by a surfactant film in the other. fip.org This method provides a confined environment for the reaction, allowing for the synthesis of nanoparticles with controlled sizes. researchgate.net

Controlled precipitation is a widely used technique for synthesizing oxide powders. This method involves the precipitation of a solid from a solution, which is induced by changing the solution's conditions, such as pH, temperature, or solvent composition.

Hydrolysis-precipitation is a specific type of this method where a precursor, such as antimony trichloride, is hydrolyzed to form the desired oxide. cecri.res.in The precipitation of Sb₂O₃ from aqueous chloride solutions typically occurs at a pH above 4.5. researchgate.net

Co-precipitation is another variation used, for example, in the synthesis of antimony-doped tin oxide (ATO). google.comscientific.net In this process, both tin and antimony precursors are synchronously hydrolyzed and precipitated to achieve uniform doping. google.com A precipitant like ammonia (B1221849) water is added to a solution containing the metal chlorides, leading to the formation of a precursor suspension. google.com The resulting precipitate is then filtered, washed, and calcined to obtain the final doped oxide powder. google.com The properties of the final product can be influenced by the precipitation route (forward vs. reverse precipitation), which can affect the resulting phases of the antimony oxide. researchgate.net

Large-Scale Industrial Production Routes and Optimization

The primary industrial methods for producing this compound involve the oxidation of antimony-containing raw materials and the hydrolysis of antimony compounds. These routes are designed for high-volume output to meet the global demand, particularly from the flame retardant and catalyst industries.

Oxidation of Stibnite (B1171622) Ore and Metallic Antimony

The most prevalent method for large-scale production of this compound is the oxidation of stibnite (antimony trisulfide, Sb₂S₃), the primary ore of antimony, or of refined metallic antimony. nih.govuctm.edu This process is typically carried out in furnaces at high temperatures.

In the case of stibnite ore, the process involves roasting the ore at temperatures ranging from approximately 500 to 1,000 °C. atamanchemicals.com The fundamental reaction involves the oxidation of antimony trisulfide to form antimony trioxide and sulfur dioxide:

2Sb₂S₃ + 9O₂ → 2Sb₂O₃ + 6SO₂

A significant challenge in this process is the concurrent production of sulfur dioxide (SO₂), a gas with considerable environmental impact. google.com Consequently, modern production facilities incorporate extensive scrubbing systems to mitigate SO₂ emissions. google.com

Alternatively, metallic antimony can be oxidized in furnaces. nih.govlanxess.com This reaction is exothermic and results in the formation of this compound through sublimation, which is then collected in bag filters. atamanchemicals.comlanxess.com The particle size of the final product can be controlled by adjusting the process conditions within the furnace and the gas flow. atamanchemicals.com The purity of commercially available this compound produced through these methods is typically between 99.2% and 99.5%. nih.gov

| Production Route | Key Reactants | Temperature Range (°C) | Key Products | Noteworthy Aspects |

| Oxidation of Stibnite | Stibnite (Sb₂S₃), Oxygen (O₂) | 500 - 1,000 | This compound (Sb₂O₃), Sulfur Dioxide (SO₂) | Requires SO₂ scrubbing systems. atamanchemicals.comgoogle.com |

| Oxidation of Metallic Antimony | Metallic Antimony (Sb), Oxygen (O₂) | High Temperatures | This compound (Sb₂O₃) | Exothermic reaction; particle size is controllable. nih.govatamanchemicals.com |

Hydrolysis of Antimony Trichloride

Another significant industrial route for synthesizing this compound is through the hydrolysis of antimony trichloride (SbCl₃). nih.govatamanchemicals.com This wet chemistry method offers an alternative to the high-temperature oxidation processes. The process involves reacting antimony trichloride with water, which leads to the precipitation of this compound. atamanchemicals.comresearchgate.net

A variation of this method involves reacting antimony trisulfide with ferric chloride to produce an antimony trichloride intermediate, which is then hydrolyzed. google.com This approach can be part of a closed-loop process, recycling reagents to improve cost-effectiveness. google.com The hydrolysis step can be optimized by controlling the oxidation-reduction potential (ORP) of the solution, which has been shown to improve the whiteness of the resulting this compound. google.com The reaction is typically carried out by contacting the antimony trichloride solution with an aqueous base. google.com

In some patented methods, complexing agents like tartaric acid or tartrate are used during the hydrolysis of alkaline antimony trichloride solutions to produce cubic crystals of this compound with high purity, suitable for applications such as polyester (B1180765) production catalysts. google.com

Synthesis of this compound Thin Films and Nanostructures

Beyond bulk powder production, specialized techniques have been developed to create this compound in the form of thin films and various nanostructures, which possess unique optical and electronic properties.

E-Beam Evaporation and Related Physical Methods

E-beam (electron beam) evaporation is a physical vapor deposition technique used to create thin films of this compound. mdpi.comresearchgate.net This method offers several advantages, including uniform deposition at low temperatures, good adhesion to substrates, and precise control over the film's microstructure. mdpi.com In this process, a high-energy electron beam is used to evaporate a source material (polycrystalline Sb₂O₃ powder) in a vacuum chamber, which then condenses on a substrate to form a thin film. nipne.ro The structural and optical properties of the resulting films can be influenced by factors such as the substrate temperature during deposition. nipne.ro For instance, increasing the substrate temperature can improve the crystallinity of the films. nipne.ro

Co-evaporation is another related technique where tin and antimony are evaporated simultaneously in an oxygen partial pressure to create antimony-doped tin oxide (ATO) thin films. core.ac.ukresearchgate.net

| Deposition Technique | Source Material | Key Process Parameters | Resulting Product | Advantages |

| E-Beam Evaporation | Polycrystalline Sb₂O₃ Powder | Substrate Temperature, Vacuum Pressure | This compound Thin Film | Uniformity, good adhesion, microstructural control. mdpi.comnipne.ro |

| Co-evaporation | Tin (Sn), Antimony (Sb) | Oxygen Partial Pressure, Doping Level | Antimony-Doped Tin Oxide (ATO) Thin Film | Enhanced conductivity for TCO applications. core.ac.ukresearchgate.net |

Direct Air Oxidation for Nanobelt Formation

A facile method for synthesizing single-crystalline this compound nanobelts involves the direct air oxidation of bulk metallic antimony particles. d-nb.info This solution-based route is carried out in a mixed solution, often containing ethylenediamine (B42938) and deionized water. d-nb.infoacs.org The process parameters, such as temperature and the amount of ethylenediamine, play a crucial role in determining the morphology of the resulting nanostructures. d-nb.info This method can produce uniform nanobelts with elliptical or rectangular cross-sections, often tens of micrometers in length and with widths and thicknesses in the nanometer range. d-nb.infoacs.org These nanobelts can also self-assemble into three-dimensional flower-like nanostructures. d-nb.info

| Synthesis Method | Reactants | Key Parameters | Product | Product Dimensions |

| Direct Air Oxidation | Antimony Powder, Air (Oxygen), Ethylenediamine, Deionized Water | Temperature, Reagent Concentrations | Single-crystalline nanobelts, flower-like nanostructures | Length: tens of micrometers; Width/Thickness: 20-100 nm. d-nb.infoacs.org |

Deposition Techniques on Composite Surfaces

This compound can be deposited onto composite surfaces to impart specific properties, most notably flame retardancy. researchgate.netstmjournals.in One method involves preparing a paste of this compound and applying it as a coating layer on a composite material, such as one made of unsaturated polyester resin and glass fiber. researchgate.netstmjournals.in Spray-coating is another deposition technique used to apply layers of this compound, sometimes in combination with other flame retardants like zinc borate (B1201080), onto composite surfaces. taylors.edu.my The thickness of the deposited layer can be controlled to achieve the desired performance. researchgate.netstmjournals.in These coatings act as a protective barrier, and upon exposure to high temperatures, can undergo phase transformations that enhance their flame-retardant action. researchgate.nettaylors.edu.my

Precursor Chemistry and Design for this compound Materials

The synthesis of this compound (Sb₂O₃) materials with tailored properties, such as specific crystalline phases, morphologies, and sizes, is fundamentally dependent on the selection and design of the chemical precursors. The nature of the precursor, whether inorganic, organometallic, or a complex, directly influences the reaction pathways and kinetics, thereby determining the characteristics of the final product. Modern synthesis strategies increasingly focus on designing precursors at a molecular level to control the physicochemical properties of the resulting Sb₂O₃ nanomaterials. arabjchem.org

The choice of precursor is often dictated by the intended synthesis method, such as hydrothermal/solvothermal processes, chemical vapor deposition (CVD), or simple precipitation routes. researchgate.netacs.org Inorganic salts like antimony trichloride (SbCl₃) are widely used due to their accessibility and reactivity. d-nb.infonih.gov However, for advanced applications requiring high-purity thin films, volatile organometallic and carbamato complexes are specifically engineered as single-source precursors for deposition techniques like MOCVD and Atomic Layer Deposition (ALD). acs.orgnih.gov

Research has demonstrated that by carefully selecting the antimony source and other reactants, it is possible to control the morphology of Sb₂O₃, yielding structures from nanoparticles and nanocubes to nanowires, nanoribbons, and hierarchical microstructures. nih.govresearchgate.netacs.org

Table 1: Selected Precursors for this compound (Sb₂O₃) Synthesis

| Precursor(s) | Synthesis Method | Resulting Sb₂O₃ Material/Morphology | Reference(s) |

|---|---|---|---|

| Antimony Trichloride (SbCl₃), Sodium Hydroxide (NaOH) | Precipitation | Cubic phase nanoparticles (10-200 nm) | researchgate.net |

| Potassium Antimonyl Tartrate (KSbO·C₄H₄O₆), Potassium Hydroxide (KOH) | Precipitation | Polycrystalline cubic phase octahedron-shaped grains (1.46–1.59 µm) | researchgate.net |

| Antimony Trichloride (SbCl₃), Dioscorea alata tuber extract | Green Synthesis | Pure Sb₂O₃ nanocubes | nih.gov |

| Antimony Trichloride (SbCl₃), Thioacetamide (TAA) | Hydrothermal | S-doped Sb₂O₃ nanocrystals | d-nb.info |

| Sb(OH)₄⁻, Cetyltrimethylammonium Bromide (CTAB) | Template-assisted | Nanoparticles, nanowires, or nanoribbons depending on CTAB concentration | researchgate.net |

| Metallic Antimony (Sb) powder | Evaporation-Deposition | Orthorhombic phase microrods | ucm.es |

| Tris(N,N-dialkylcarbamato)antimony(III) [Sb(O₂CNR₂)₃] | Low-Pressure CVD | Sb₂O₃ (senarmontite) thin films | acs.org |

Detailed research findings highlight the critical role of precursor systems in directing the synthesis outcome. In hydrothermal and solvothermal methods, for instance, not just the precursor itself but the entire chemical environment, including pH and the presence of capping or structure-directing agents, is crucial. A study using antimony trichloride as the precursor demonstrated that the pH of the solvothermal system, adjusted with sodium hydroxide, could selectively produce different phases and morphologies. oulu.fi At a pH of 9, pure cubic phase Sb₂O₃ octahedra were formed, whereas at a pH of 11, the product was primarily orthorhombic Sb₂O₃ microspindles. oulu.fi

Table 2: Effect of pH on Sb₂O₃ Synthesis via Solvothermal Method

| Precursor System | pH | Resulting Crystal Phase | Predominant Morphology | Reference |

|---|---|---|---|---|

| SbCl₃, Ethanol, H₂O, NaOH | 9 | Pure Cubic (senarmontite) | Octahedra | oulu.fi |

| SbCl₃, Ethanol, H₂O, NaOH | 10 | Mixed (Cubic and Orthorhombic) | Octahedra and Spindles | oulu.fi |

For thin-film deposition techniques, the design focuses on creating volatile and thermally stable single-source precursors that decompose cleanly. Antimony(III) dialkylcarbamates, such as Sb(O₂CNMe₂)₃, were synthesized to serve as effective precursors for low-pressure CVD, yielding Sb₂O₃ thin films. acs.org More recent research has focused on novel antimony(III) carboxamide complexes designed to have low melting points and high vapor pressures, making them ideal for ALD processes. nih.govacs.org These precursors are synthesized via a salt-elimination reaction from SbCl₃ and a sodium-substituted carboxamide. nih.gov The thermal properties of these advanced precursors are meticulously characterized to ensure their suitability for deposition.

Table 3: Thermal Properties of Novel Sb(III) Carboxamide Precursors

| Compound | Formula | Distillation / Sublimation Conditions | Reference(s) |

|---|---|---|---|

| Sb(mpa)₃ | C₁₂H₂₄N₃O₆Sb | 50 °C / 0.7 Torr (Distillation) | nih.govacs.org |

| Sb(mdpa)₃ | C₁₈H₃₆N₃O₆Sb | 70 °C / 0.4 Torr (Sublimation) | nih.govacs.org |

| Sb(epa)₃ | C₁₅H₃₀N₃O₆Sb | 70 °C / 0.6 Torr (Distillation) | nih.govacs.org |

The strategic design of these molecular precursors, by modifying ligand structures, allows for fine-tuning of volatility and reactivity, which is a key step toward the controlled and reproducible synthesis of high-quality this compound materials for advanced electronic and optical applications. arabjchem.orgnih.gov

Mechanistic Investigations of Diantimony Trioxide in Flame Retardancy

Synergistic Mechanisms with Halogenated Compounds

The synergistic effect between diantimony (B1203571) trioxide and halogenated compounds, such as those containing chlorine and bromine, is a cornerstone of its application in flame retardancy. nihonseiko.co.jphmroyal.comhmroyal.com This synergy has been observed in a wide array of polymers, including polyolefins, polyesters, polyamides, and polyurethanes. psu.edu

During combustion, the halogenated flame retardant decomposes and releases hydrogen halides (HX, where X is a halogen). psu.edu These hydrogen halides then react with diantimony trioxide in a series of steps. This interaction is crucial for the formation of volatile antimony species that are key to the flame retardant action. mdpi.com The initial reaction is believed to produce antimony trihalide (SbX₃) or antimony oxyhalide (SbOX). psu.edu

Gas-Phase Radical Scavenging Mechanisms

A primary mechanism of this compound's synergistic action occurs in the gas phase. sid.ir During a fire, at temperatures exceeding 600°F, the halogenated compounds release hydrobromic or hydrochloric acid, which then reacts with the this compound. hmroyal.com This reaction forms antimony trihalides (like antimony trichloride (B1173362) or antimony tribromide) and antimony oxyhalides. hmroyal.comchembase-st.com

These volatile antimony compounds act as "free radical traps" or scavengers. hmroyal.com In the flame, highly reactive radicals, such as hydrogen (H•) and hydroxyl (OH•), are generated and are essential for propagating the combustion process. aerofiltri.itgreenchemicals.eu The antimony species interrupt this chain reaction by capturing these energetic radicals. hmroyal.comaerofiltri.it For instance, antimony trichloride can evolve into heavy vapors that form a layer over the burning material, excluding oxygen and choking the flame. inchem.org This process effectively cools the system and reduces the supply of flammable gases. hmroyal.com

The sequence of reactions in the gas phase can be summarized as follows:

The halogenated compound (RX) decomposes to release a halogen radical (X•).

The halogen radical reacts with the polymer (RH) to form hydrogen halide (HX).

this compound (Sb₂O₃) reacts with HX to form antimony trihalide (SbX₃) and water.

SbX₃ acts as a radical scavenger in the flame. mdpi.com

This gas-phase activity is a critical component of the flame retardant effect, significantly inhibiting the spread of flames. hmroyal.com

Condensed-Phase Char Formation Promotion

In addition to its role in the gas phase, this compound also contributes to flame retardancy through condensed-phase mechanisms, primarily by promoting the formation of a protective char layer on the surface of the polymer. hmroyal.cominchem.org This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile gases. hmroyal.cominchem.orghmroyal.com

The formation of this carbonaceous char layer effectively smothers the material, cutting off the oxygen supply necessary for combustion. hmroyal.comhmroyal.com In some polymer systems, like plastics, this compound can also promote crosslinking, which creates a more stable thermoset polymer structure and minimizes decomposition. hmroyal.com The presence of this compound can lead to a stronger and more compact char, which is more effective at protecting the polymer. hmroyal.comhmroyal.com

Influence on Polymer Thermal Degradation and Pyrolysis Pathways

This compound, in conjunction with halogenated compounds, influences the thermal degradation and pyrolysis pathways of polymers. The interaction between the halogenated additive and this compound can alter the decomposition process of the polymer. psu.edu For instance, the hydrogen halide released from the halogenated compound can react with both the polymer and the this compound. psu.edu

Studies on poly(methyl methacrylate) (PMMA) have shown that the presence of this compound particles can retard the degradation and flammability of the polymer. researchgate.net Thermogravimetric analysis (TGA) demonstrated an increase in the thermal stability of PMMA/Sb₂O₃ composites. researchgate.net The activation energy of thermal degradation, a key parameter in understanding decomposition kinetics, can be influenced by the presence of this compound. researchgate.net

The synergistic system can catalyze cross-linking reactions within the polymer matrix, leading to the formation of a more stable char structure. chembase-st.com This charring effect acts as an insulating layer, which slows down the rate of heat transfer to the unburned polymer, thereby reducing the rate of pyrolysis and the generation of flammable gases. chembase-st.com

Interaction with Polymer Matrices and Composite Systems

The effectiveness of this compound as a flame retardant is highly dependent on its interaction with the specific polymer matrix and other components within a composite system. Its dispersion and compatibility with the polymer are crucial for achieving optimal flame retardant performance.

Effects on Thermoplastic Polyurethane Composites

In thermoplastic polyurethane (TPU) composites, this compound has been shown to be an effective primary flame retardant. mdpi.comscilit.com When used in conjunction with other additives like montmorillonite (B579905) organo-clay (a secondary flame retardant), a synergistic effect can be observed, leading to enhanced flame retardancy and improved mechanical properties. mdpi.comscilit.com

Research on TPU nanocomposites demonstrated that the addition of this compound increased the Limiting Oxygen Index (LOI), a measure of the minimum oxygen concentration required to support combustion. mdpi.com The inorganic nature of Sb₂O₃ contributes to flame retardancy by being noncombustible, decreasing thermal conductivity, and delaying heat transfer to the polymer blend. mdpi.com During combustion, it can melt and form a protective layer on the surface of the nanocomposite, preventing contact with oxygen. mdpi.com The uniform dispersion of this compound particles within the TPU matrix is key to these improvements. mdpi.com

| TPU Composite Composition | Limiting Oxygen Index (LOI) | UL-94 Rating |

| Pure TPU (TPU-1) | 19 | - |

| TPU + 3% Plasticizer (TPU-2) | 19 | - |

| TPU + Plasticizer + Antimony Trioxide (TPU-3) | 21 | - |

| TPU-3 + 0.2% MMT Nanoclay (TPU-4) | 26 | - |

| TPU-3 + 0.5% MMT Nanoclay | 29 | V-0 |

Table based on data from a study on TPU nanocomposites. mdpi.com

Integration in Polypropylene (B1209903) and Other Polymer Blends

This compound is widely used in polypropylene (PP) formulations to impart flame retardancy. google.com It is often combined with brominated flame retardants to achieve a high level of performance, such as a UL 94 V-0 rating. google.com The synergistic interaction between this compound and halogenated compounds in PP is well-established. google.com

In intumescent flame retardant systems for polypropylene, this compound acts as a synergist. alfa-chemistry.com For example, in a system containing ammonium (B1175870) polyphosphate (APP) and pentaerythritol (B129877) (PER), the addition of a small amount of Sb₂O₃ can significantly increase the LOI and help the material meet stringent flammability standards. alfa-chemistry.com

Role in Fiber-Reinforced Polymer Composites

This compound (Sb₂O₃), also known as antimony trioxide (ATO), serves as a highly effective synergistic flame retardant in fiber-reinforced polymer composites, particularly those containing halogenated compounds. akrochem.commdpi.com Its primary function is not as a standalone flame retardant but as a component that significantly amplifies the fire-retardant action of halogens. akrochem.com The mechanism is predominantly a gas-phase action. In the presence of a fire, the polymer matrix begins to decompose, releasing halogenated species (e.g., hydrogen halides like HCl or HBr). These halides then react with this compound.

This reaction produces volatile antimony halides, such as antimony trichloride (SbCl₃) or antimony tribromide (SbBr₃). mdpi.com These antimony halides are effective at interrupting the combustion cycle in the gas phase. They act as radical scavengers, terminating the highly reactive hydrogen (H•) and hydroxyl (HO•) radicals that propagate the fire. researchgate.net By quenching these radicals, the flame chemistry is disrupted, and the fire is suppressed. For instance, in poly(acrylonitrile-co-vinylidene chloride) fibers, the ATO reacts with released HCl to form SbCl₃, which is volatile and acts as an efficient free radical interceptor during combustion. mdpi.com

The effectiveness of this compound in these composites is also dependent on its dispersion within the polymer matrix. A good, uniform dispersion ensures that the antimony particles are readily available to react with the halogenated species released during decomposition, maximizing the synergistic effect. akrochem.com

Role of Particle Morphology and Size in Flame Retardancy Performance

The particle size and morphology of this compound are critical parameters that significantly influence its performance as a flame retardant. nihonseiko.co.jp The relationship between particle size and flame-retardant efficiency is not linear; an optimal particle size exists to achieve maximum effectiveness. nihonseiko.co.jp If the particles are too large, their surface area-to-volume ratio is low, reducing the efficiency of the reaction with halogenated compounds. Conversely, if the particles are extremely small (in the nanoscale range), they tend to agglomerate. scielo.br

This agglomeration is a key challenge when using nano-sized this compound (nano-Sb₂O₃). Due to strong van der Waals forces, nanoparticles clump together, leading to poor dispersion within the polymer matrix. scielo.br These agglomerates act as stress concentrators, potentially impairing the mechanical properties of the composite, and they also reduce the effective surface area available for the flame-retardant reactions. scielo.br To overcome this, surface modification of nano-Sb₂O₃ particles is often employed. For example, treating nanoparticles with a plasticizer like dioctyl phthalate (B1215562) (DOP) can improve their dispersion and interfacial compatibility with a polyvinyl chloride (PVC) matrix, leading to enhanced flame retardancy and better mechanical properties. scielo.br

Research has demonstrated a clear link between particle size and flame retardancy, often measured by the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support the flaming combustion of a material. For a given concentration of this compound in a polymer, there is a specific particle size range that yields the highest LOI.

Table 1: Effect of this compound Particle Size on Limiting Oxygen Index (LOI) in PVC

| This compound (Sb₂O₃) Loading (phr) | Particle Size (µm) | Limiting Oxygen Index (LOI) (%) |

| 3 | 0.02 | ~30.5 |

| 3 | 0.3 | ~31.5 |

| 3 | 1.0 | ~30.8 |

| 3 | 8.0 | ~29.5 |

| 6 | 0.02 | ~31.0 |

| 6 | 0.3 | ~32.0 |

| 6 | 1.0 | ~31.2 |

| 6 | 8.0 | ~30.0 |

| Data derived from graphical representations in technical documentation. nihonseiko.co.jp |

The morphology of the particles also plays a role. While many studies focus on spherical or near-spherical particles, different shapes can affect how the particles are distributed in the polymer matrix and how they interact with the fiber reinforcement. utm.my The particle morphology can influence the final properties of the composite, including its resistance to fire. utm.my For example, in wet-spun fibers, larger this compound particles (~2 μm) have been observed to interfere with solvent diffusion during manufacturing, which can result in the formation of pores within the fibers. mdpi.com While potentially affecting mechanical properties, this altered morphology can also influence the combustion behavior of the material.

Diantimony Trioxide As a Catalyst in Chemical Processes

Polymerization Catalysis

Diantimony (B1203571) trioxide is a widely employed catalyst in polymerization reactions, most notably in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET). multichemexports.comdiva-portal.orgnihonseiko.co.jp It is also being investigated for its catalytic activity in the production of next-generation polymers like poly(ethylene furanoate) (PEF).

Polyethylene Terephthalate (PET) Synthesis

Diantimony trioxide is a crucial catalyst in the manufacturing of PET, a polymer extensively used for bottles, containers, and fibers. scimplify.comatamanchemicals.com It is particularly effective in the polycondensation stage, accelerating the reaction rate to achieve the high molecular weights necessary for desirable polymer properties. solechem.euresearchgate.net The use of this compound allows for the cost-effective production of high-quality polyester (B1180765). yamanakagroup.jp

The concentration of the catalyst influences the polymerization process. Studies have shown that the rate constant of the solid-state polycondensation (SSP) of PET increases with higher concentrations of this compound, while the activation energy decreases. researchgate.net For instance, one study found that the SSP rate reaches a maximum at approximately 150 ppm of antimony. researchgate.net The presence of this compound allows for rapid polymerization to achieve an intrinsic viscosity of 0.7-1.0, suitable for producing films and filaments. google.com In a comparison, a prepolymer catalyzed with antimony trioxide reached an intrinsic viscosity of 0.78, while an uncatalyzed prepolymer only reached 0.55 under the same conditions. google.com

One of the key advantages of using this compound is that it generally does not cause undesirable coloration in the final polymer product, a common issue with other catalysts like those based on titanium. researchgate.netnihonseiko.co.jpswaminathansivaram.in High-purity grades of this compound with low levels of metallic impurities are preferred to prevent unwanted side-reactions. nihonseiko.co.jp

Interactive Data Table: Effect of this compound on PET Synthesis

| Catalyst Concentration (ppm Sb) | Effect on SSP Rate Constant | Effect on Activation Energy | Maximum SSP Rate | Reference |

| 0–100 | Linear Increase | Linear Decrease | researchgate.net | |

| ~150 | Reaches Maximum | researchgate.net | ||

| 250-300 | Standard industrial practice | swaminathansivaram.in |

Poly(ethylene furanoate) (PEF) Polymerization Kinetics and Mechanisms

This compound is also an effective catalyst for the synthesis of poly(ethylene furanoate) (PEF), a bio-based polymer positioned as a sustainable alternative to PET. Research has shown that in the two-step polymerization of 2,5-furandicarboxylic acid (FDCA) with ethylene (B1197577) glycol, this compound exhibits higher catalytic activity compared to antimony acetate. mdpi.comrsc.org

During the polycondensation step, higher temperatures and the presence of this compound lead to PEF with higher glass transition (Tg) and melting temperatures (Tm), which is indicative of a higher molecular weight. rsc.org For example, after 3 hours at 240°C with a this compound catalyst, the resulting PEF had a Tg of 85°C and a Tm of 203°C. rsc.org The intrinsic viscosity of PEF, a measure of molecular weight, also increases with reaction time and temperature in the presence of this compound. rsc.org

The synthesis of high-molecular-weight PEF can be further enhanced through solid-state polymerization (SSP). Studies have shown that the intrinsic viscosity of PEF can be significantly increased using SSP, making it suitable for industrial applications. nih.gov

Interactive Data Table: Catalytic Performance of this compound in PEF Synthesis

| Catalyst | Polycondensation Temperature (°C) | Reaction Time (h) | Resulting Tg (°C) | Resulting Tm (°C) | Reference |

| Sb₂(CH₃COO)₃ | 240 | 3 | ~76 | 195 | rsc.org |

| Sb₂O₃ | 240 | 3 | 85 | 203 | rsc.org |

Catalytic Activity in Other Organic and Inorganic Reactions

Beyond polymerization, this compound demonstrates catalytic activity in a range of other chemical transformations. It is utilized in the vulcanization of rubber and in the production of certain pigments. wikipedia.orgatamanchemicals.com In combination with halogenated compounds, it acts as a synergist in flame retardants, where it helps to form a less flammable char layer. multichemexports.comsolechem.eu The mechanism involves the reaction of this compound with hydrogen chloride to form antimony trichloride (B1173362), which acts as a radical scavenger. researchgate.net

Recent research has also explored the use of this compound nanoparticles as catalysts. These nanoparticles have shown excellent catalytic action in facilitating the oxidative degradation of organic dyes like methylene (B1212753) blue. researchgate.net Furthermore, antimony and its derivatives are being investigated for their potential in photocatalysis and electrocatalysis, particularly in the degradation of organic pollutants in wastewater. acs.org For instance, incorporating antimony into photonic nanomaterials can enhance their electronic conductivity and improve the efficiency of oxidation-reduction reactions. acs.org

Mechanistic Elucidation of Catalytic Action

The catalytic activity of this compound in polyester synthesis is attributed to its function as a Lewis acid. acs.org In the polycondensation of PET, one proposed mechanism involves the conversion of this compound into antimony glycolate. researchgate.net Antimony compounds, being trivalent, have a strong coordination ability which is central to their catalytic function. alfachemic.com During the initial stages of polycondensation, antimony compounds coordinate with hydroxyl groups. diva-portal.org

In flame retardancy, the mechanism is different. This compound itself is not a flame retardant but acts synergistically with halogenated compounds. atamanchemicals.com It reacts with evolved hydrogen halides (like HCl) at elevated temperatures to form antimony trihalides (e.g., SbCl₃). researchgate.net These antimony trihalides are volatile and act in the gas phase to interrupt the radical chain reactions of combustion. atamanchemicals.comresearchgate.net

Advanced Catalyst Design and Immobilization Strategies

The development of advanced catalyst formulations aims to enhance performance, stability, and reusability. numberanalytics.comnumberanalytics.commdpi.com For this compound, this includes creating catalysts with specific particle sizes and purity levels to optimize their function in polymerization. yamanakagroup.jpnihonseiko.co.jp For example, finer particles may offer better dispersion and reactivity. yamanakagroup.jp

A significant area of development is catalyst immobilization, which involves anchoring homogeneous catalysts onto a solid support. researchgate.net This strategy can improve catalyst lifetime by preventing deactivation and allows for easier separation from the reaction products. researchgate.net Common immobilization techniques include ion exchange, physisorption, and covalent bonding. researchgate.net While specific examples for this compound are not extensively detailed in the provided context, the general principles of immobilizing metal-based catalysts are applicable. The support material, such as silica, alumina, or polymers, and the method of attachment are chosen based on the reaction conditions and the chemical nature of the catalyst. researchgate.net The goal is to create a stable heterogeneous catalyst that retains the high activity of its homogeneous counterpart. viran.nl

Environmental Fate and Transformation Dynamics of Diantimony Trioxide

Speciation and Oxidation State Transformations in Environmental Compartments

The environmental behavior of diantimony (B1203571) trioxide is fundamentally linked to the speciation of antimony (Sb), primarily its existence in two main oxidation states: trivalent antimony (Sb(III)) and pentavalent antimony (Sb(V)). pan.plnih.gov The transformation between these states is a key process governing its environmental pathway.

Oxidation of Antimony(III) to Antimony(V)

Upon release into the environment, the less soluble diantimony trioxide can slowly dissolve. oecd.org In oxic (oxygenated) environments, the released trivalent antimony (Sb(III)) is susceptible to oxidation to the more stable pentavalent form, Sb(V). oecd.orgcanada.ca This transformation is a critical step as Sb(V) generally exhibits different mobility and toxicity characteristics compared to Sb(III).

Several factors can facilitate this oxidation. In atmospheric conditions, this compound may dissolve and the trivalent form can be oxidized to the pentavalent form. oecd.orgrivm.nl In soil and aquatic systems, minerals such as manganese (Mn) and iron (Fe) oxides can act as catalysts for the oxidation of Sb(III) to Sb(V). rsc.orgresearchgate.net For instance, manganese oxides have been shown to have a strong ability to oxidize Sb(III). researchgate.net Studies have demonstrated that ferrihydrite, goethite, and hydrous ferric oxide can also promote this oxidation. rsc.org In some soil environments, more than 70% of the antimony in the soil solution was present as Sb(V) within two days of this compound amendment. researchgate.netacs.org

Influence of Redox Conditions (Eh/pH) on Speciation

The speciation of antimony is significantly influenced by the redox potential (Eh) and pH of the surrounding environment. nih.govmdpi.com Thermodynamic calculations suggest that Sb(V) should be the predominant species in oxic systems, while Sb(III) should dominate in anoxic (low-oxygen) systems. oecd.org

The following table summarizes the dominant antimony species under various pH conditions:

| pH Range | Dominant Sb(III) Species | Dominant Sb(V) Species |

| 2-10 | Sb(OH)₃ (neutral) | - |

| 2.7-10.4 | - | Sb(OH)₆⁻ (anionic) |

| <2 | Sb(OH)₂⁺ (cationic) | - |

| >10 | Sb(OH)₄⁻ (anionic) | - |

This table is based on data from multiple sources. nih.govmdpi.commdpi.com

While these thermodynamic predictions provide a general framework, the actual observed concentrations in the environment can differ. For example, Sb(III) has been detected in oxic waters at concentrations higher than predicted, and conversely, Sb(V) has been found in anoxic systems. oecd.org This indicates that kinetic factors and the presence of other substances can play a significant role in antimony speciation.

Dissolution and Mobility in Aqueous Systems

The movement of this compound in the environment is largely governed by its dissolution in water and subsequent transport. Although considered slightly soluble, its solubility is a critical factor determining its bioavailability and potential for migration. avient.comchemicalbook.comatamanchemicals.com

Factors Influencing Solubility (e.g., pH, Time)

The solubility of this compound is not a fixed value and is influenced by several environmental parameters.

pH: The pH of the water plays a crucial role. The dissolution of this compound has been observed to decrease as the pH increases from 1 to 7. oecd.org In alkaline conditions, it can dissolve to form meta-antimonite (NaSbO₂). atamanchemicals.comwikipedia.org Conversely, it can also dissolve in concentrated mineral acids. atamanchemicals.comwikipedia.org

Time: The dissolution of this compound is a slow process. researchgate.netacs.org Studies on antimony particles in seawater have shown that it can take days to achieve complete dissolution. rivm.nl Research on a silt-loam soil amended with this compound indicated a dissolution half-life ranging from 50 to 250 days. researchgate.netacs.org

Adsorption and Precipitation Phenomena in Water

Once dissolved in aqueous systems, antimony species can be removed from the water column through adsorption and precipitation.

Adsorption: Antimony ions can attach to the surface of various particles. Iron, aluminum, and manganese hydrous oxides are particularly effective at binding antimony. canada.ca The neutral Sb(OH)₃ species, dominant over a wide pH range, has a different adsorption behavior compared to the anionic Sb(OH)₆⁻. mdpi.com The surface charge of adsorbent materials, which is also pH-dependent, further influences the adsorption process. mdpi.com

Precipitation: Under certain conditions, dissolved antimony can precipitate out of the solution, forming solid compounds. In the presence of sulfate-reducing bacteria under anoxic conditions, for example, antimony can be precipitated as antimony sulfides (Sb₂S₃ and Sb₂S₅). mdpi.com In some studies, the limiting factor for antimony concentration in porewater appeared to be the precipitation of calcium antimonate (B1203111) (Ca[Sb(OH)₆]₂). rivm.nl

Behavior and Biotransformation in Soil and Sediment

When this compound is released into terrestrial environments, it primarily interacts with soil and sediment. Its negligible vapor pressure and limited water solubility suggest it will tend to remain in the soil rather than migrating to air or water. avient.com

In soil, this compound will slowly dissolve and can react with other compounds present, such as iron, aluminum, and manganese compounds. avient.com The mobility and bioavailability of antimony in soil are influenced by factors like pH, redox conditions, and the amount of organic matter and clay minerals. dcceew.gov.aunih.govcdc.gov Antimony tends to be strongly adsorbed to soil particles containing iron, manganese, or aluminum. dcceew.gov.au

Biotransformation of antimony compounds can also occur in soil and sediment. In waterlogged or anoxic soils, microorganisms can methylate antimony, forming organoantimony compounds like methylstibonic acid and dimethylstibonic acid. unige.chnih.gov This transformation is estimated to occur for a small fraction of the total antimony present. unige.chnih.gov

Weathering Reactions and Sorption Behavior

The environmental transformation of this compound (Sb₂O₃) in terrestrial and aquatic systems is primarily initiated by weathering reactions, which involve its dissolution and subsequent oxidation. The dissolution of this compound is a critical first step that releases antimony into the aqueous phase. The rate of this process is significantly influenced by the pH of the surrounding medium.

Two common crystalline forms of this compound, senarmontite and valentinite, exhibit different dissolution kinetics. For senarmontite, the dissolution rate is proton-promoted at acidic pH, decreasing as the pH becomes more alkaline. researchgate.net In contrast, the dissolution of valentinite is less sensitive to pH changes in the acidic range but shows a constant rate of dissolution above pH 6.85. researchgate.net The solubility of this compound is generally low, but it can be enhanced by the presence of organic ligands in the water, which can form complexes with antimony and facilitate its release.

Once dissolved, the trivalent antimony (Sb(III)) from this compound can be oxidized to the more mobile and generally less toxic pentavalent state (Sb(V)). This oxidation can be driven by various environmental factors, including microbial activity and interaction with manganese oxides.

The mobility of the released antimony is then largely controlled by sorption processes, where it attaches to the surface of soil and sediment particles. The extent of sorption is dependent on several factors, including the pH of the system and the composition of the solid matrix. Antimony, particularly in its pentavalent form (antimonate, Sb(OH)₆⁻), tends to sorb strongly to iron and aluminum oxides and hydroxides, which are common components of many soils and sediments. This sorption affinity generally decreases with increasing pH. The trivalent form, existing primarily as the neutral species Sb(OH)₃, also sorbs to mineral surfaces. The partitioning of antimony between the solid and aqueous phases is often described by the solid-water partition coefficient (Kd), which can vary significantly depending on the specific soil or sediment characteristics.

Below is an interactive data table summarizing the dissolution rates of senarmontite and valentinite at different pH values.

| Polymorph | pH Range | Rate Law (mol m⁻² s⁻¹) | Reference |

|---|---|---|---|

| Senarmontite | 2.00 - 6.93 | r = (5.3 ± 2.2) × 10⁻⁷ a(H⁺)⁰.⁵⁴±⁰.⁰⁵ | researchgate.net |

| Senarmontite | 6.93 - 10.83 | r = (1.4 ± 0.3) × 10⁻¹⁴ a(H⁺)⁻⁰.⁵³±⁰.⁰⁷ | researchgate.net |

| Valentinite | 1.97 - 6.85 | r = (6.3 ± 0.2) × 10⁻⁸ a(H⁺)⁰.⁰⁵²±⁰.⁰⁰³ | researchgate.net |

| Valentinite | > 6.85 | r = (2.79 ± 0.05) × 10⁻⁸ (constant) | researchgate.net |

Formation of Organoantimony Compounds

In certain environmental settings, particularly under anaerobic conditions in soils and sediments, inorganic antimony species originating from this compound can undergo transformation into organoantimony compounds. This process is primarily driven by microbial activity through a process known as biomethylation.

Research has shown that various microorganisms, including bacteria and fungi, are capable of methylating antimony. nih.gov During this process, methyl groups (CH₃) are enzymatically transferred to the antimony atom, leading to the formation of compounds such as methylstibonic acid ((CH₃)SbO(OH)₂) and dimethylstibinic acid ((CH₃)₂SbO(OH)). nih.govasm.org In some cases, further methylation can lead to the formation of volatile trimethylstibine ((CH₃)₃Sb). researchgate.net

Atmospheric Transport and Deposition Processes

This compound can be released into the atmosphere from various anthropogenic sources, primarily high-temperature industrial processes such as smelting, waste incineration, and the combustion of fossil fuels. nih.govcdc.gov In the atmosphere, it exists predominantly as fine particulate matter. canada.ca These fine particles can remain suspended in the atmosphere for extended periods, allowing for long-range transport far from their original source. nih.govshimadzu.com

During its atmospheric transport, this compound particles can undergo some chemical transformations, including the potential for surface oxidation of Sb(III) to Sb(V). nih.gov The ultimate removal of these particles from the atmosphere occurs through wet and dry deposition.

Wet deposition involves the scavenging of antimony-containing particles by precipitation, such as rain and snow. asm.org Studies have shown that a significant portion of atmospheric antimony can be deposited through this pathway. nih.govresearchgate.net

Dry deposition refers to the settling of these particles out of the atmosphere onto surfaces in the absence of precipitation. researchgate.netcopernicus.org The rate of dry deposition is influenced by factors such as particle size, meteorological conditions, and the nature of the deposition surface. In some regions, particularly in urban and industrial areas, dry deposition can be the dominant pathway for the removal of atmospheric antimony. nih.govresearchgate.net

The following interactive data table provides a summary of reported atmospheric concentrations and deposition fluxes of antimony in various environments.

| Environment | Parameter | Value | Reference |

|---|---|---|---|

| Urban | Atmospheric Concentration (ng/m³) | 1.2 - 8.5 | researchgate.net |

| Urban | Atmospheric Concentration (ng/m³) | 0.035 - 40 | nih.govacs.org |

| Rural | Atmospheric Concentration (ng/m³) | ~0.1 | nih.govacs.org |

| Mining Area | Wet Deposition Flux (μg/m²/day) | 7.2 ± 6.9 | nih.gov |

| Mining Area | Dry Deposition Flux (mg/m²/day) | 2.1 ± 4.7 | nih.gov |

| Urban (Germany) | Dry Deposition Flux (mg/m²/year) | 0.1 - 2.9 | researchgate.net |

| Northern China | Annual Deposition Flux (mg/m²/year) | 21 - 36 | researchgate.net |

Degradation Pathways within Products and Waste Streams

This compound is incorporated into a wide array of consumer and industrial products, most notably as a flame retardant in plastics and textiles and as a catalyst in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). The degradation pathways of this compound within these products and their subsequent waste streams are critical for understanding its potential for environmental release.

Release from Polymer Matrices

The release of this compound from polymer matrices can occur throughout the lifecycle of a product, from its use to its disposal. This release is often a slow process, but it can be accelerated by various environmental factors.

One of the most studied pathways is the leaching of antimony from PET plastics, commonly used for beverage bottles. dtu.dkresearchgate.net The amount of antimony that leaches into the contents of these bottles is influenced by factors such as temperature, storage time, and exposure to UV radiation. researchgate.netresearchgate.net Higher temperatures and longer storage times have been shown to increase the migration of antimony from the plastic into the liquid. researchgate.net UV exposure can also significantly enhance the release of antimony from PET. researchgate.net

In addition to PET, this compound is used as a flame retardant in other polymers like acrylonitrile-butadiene-styrene (ABS), high-impact polystyrene (HIPS), and polyvinyl chloride (PVC). polito.itchalmers.se Leaching of antimony from these plastics can also occur, particularly in landfill environments where the plastic waste is in contact with leachate. Studies have shown that a small percentage of the antimony content in these plastics can be leached out over time. chalmers.seconsensus.app The presence of certain solvents can also facilitate the extraction of this compound from the polymer matrix. acs.org

The following interactive data table summarizes findings on the antimony content in various plastics and its release under different conditions.

| Polymer | Use of Sb₂O₃ | Sb Concentration in Plastic | Leaching/Release Observations | Reference |

|---|---|---|---|---|

| PET | Catalyst | 73.0 - 111.3 mg/kg | Leaching increases with temperature and storage time. UV exposure enhances release. | researchgate.netresearchgate.net |

| ABS | Flame Retardant | - | Up to 50% leaching efficiency with sodium hydrogen tartrate in DMSO. | chalmers.se |

| HIPS | Flame Retardant | - | Used as a synergist with brominated flame retardants. | polito.it |

| PVC | Flame Retardant | - | Reacts with chlorine from PVC during thermal decomposition. | polito.it |

Thermal Degradation Products and Volatilization

The behavior of this compound during the thermal degradation of products, particularly during combustion or incineration of waste, is a critical aspect of its environmental fate. When polymers containing this compound and halogenated flame retardants are heated, a synergistic reaction occurs. The this compound reacts with the released halogens (such as chlorine from PVC or bromine from brominated flame retardants) to form volatile antimony halides, such as antimony trichloride (B1173362) (SbCl₃) or antimony tribromide (SbBr₃). atamanchemicals.comunige.ch These antimony halides are effective flame inhibitors in the gas phase.

During waste incineration, the fate of this compound is complex. While thermodynamic models predict a high volatility for antimony compounds, a significant portion, often around 50%, can remain in the non-volatile bottom ash. researchgate.netatamanchemicals.com This is attributed to the formation of thermally stable antimonates through reactions with alkali or alkaline earth metals present in the waste. researchgate.net The volatilization of antimony is strongly influenced by the presence of chlorine, with higher chlorine content leading to increased volatilization. researchgate.netatamanchemicals.com The temperature of the incineration process also plays a role, with higher temperatures generally favoring volatilization. researchgate.net The volatilized antimony compounds, primarily in the form of oxides and chlorides, will then be captured in the fly ash or released into the atmosphere if not effectively controlled by air pollution control devices. ieabioenergy.comdiva-portal.orgresearchgate.net

Materials Science and Engineering Applications of Diantimony Trioxide Composites

Polymer Matrix Composites

Diantimony (B1203571) trioxide is extensively incorporated into polymer matrices to improve their fire resistance and modify their mechanical and thermal properties. It is seldom used alone as a flame retardant but acts as a synergist, significantly enhancing the effectiveness of halogenated flame retardants. nih.gov This synergistic relationship allows for lower loadings of flame retardant additives while achieving high levels of fire safety.

Thermosetting Resin Systems (e.g., Unsaturated Polyester)

In thermosetting resin systems like unsaturated polyesters, diantimony trioxide is a key component in flame-retardant formulations. dergipark.org.tr These resins are widely used in applications requiring good mechanical properties and chemical resistance, such as in the transportation and construction industries. google.com However, their inherent flammability necessitates the addition of fire retardants.

This compound is frequently used in conjunction with bromine- or chlorine-containing compounds. google.comemerald.com When the composite is exposed to heat, the halogenated compounds release hydrogen halides (HCl or HBr). These gases react with this compound to form antimony trihalides (e.g., SbCl₃, SbBr₃) or antimony oxyhalides. emerald.com These antimony compounds are volatile and act as flame inhibitors in the gas phase by scavenging free radicals (H•, OH•) that propagate combustion. vtalc.com This mechanism disrupts the chemical reactions of burning, thereby suppressing the flame.

Research has shown that combining this compound with halogenated flame retardants in unsaturated polyester (B1180765) composites significantly improves their fire resistance. researchgate.net For instance, a 2mm insulation layer of this compound deposited on a composite of unsaturated polyester resin and glass fiber has demonstrated efficiency as a flame retardant material at temperatures as high as 2000°C. researchgate.netstmjournals.in Studies have also investigated the partial replacement of this compound with other inorganic fillers like zinc borate (B1201080) and fly ash to balance flame retardancy, mechanical properties, and thermal stability. researchgate.net

| Composite System | Limiting Oxygen Index (LOI) | UL-94 Flame Retardancy Rating | Reference |

|---|---|---|---|

| Pure UPR | 19.6% | - | researchgate.net |

| UPR + 5% AMTP* | 24.2% | V-2 | researchgate.net |

*AMTP is a proprietary flame retardant mentioned in the source literature, used here to illustrate the effect of additives.

Thermoplastic Systems (e.g., Polyethylene (B3416737), Polypropylene (B1209903), TPU)

This compound is also a crucial additive in various thermoplastic systems, enhancing their performance in applications ranging from wire and cable insulation to automotive parts. riverlandtrading.comspecialchem.comangreen.com

Polyethylene (PE): In high-density polyethylene (HDPE), the introduction of antimony tin oxide (ATO), a related compound, has been shown to enhance thermal stability. The initial degradation temperature of HDPE increased from 316.2°C for the pure polymer to 441.4°C for a composite containing 10% ATO. tandfonline.com this compound is used with halogenated flame retardants in PE to improve fire resistance. riverlandtrading.com Composites of waste polyethylene and recycled rubber powder have also shown retarded degradation and flammability with the addition of this compound. researchgate.net

Polypropylene (PP): For polypropylene, this compound is often used in intumescent flame retardant systems. alfa-chemistry.com In a system containing ammonium (B1175870) polyphosphate (APP) as an acid source and pentaerythritol (B129877) (PER) as a carbon source, this compound acts as a synergist. The addition of just 2 wt% of Sb₂O₃ to a PP composite with APP and PER increased the Limiting Oxygen Index (LOI) from 27.8% to 36.6% and helped it achieve the UL-94 V-0 rating. alfa-chemistry.com It also works synergistically with brominated flame retardants like decabromodiphenyl ethane (B1197151) to significantly improve the flame retardancy of polypropylene/aramid fiber composites. researchgate.net

Thermoplastic Polyurethane (TPU): In thermoplastic polyurethane nanocomposites, this compound is used as a primary flame retardant. A synergistic effect has been observed when it is combined with a secondary flame retardant like montmorillonite (B579905) organo-clay. mdpi.com This combination not only improves flame retardancy, achieving a V-0 classification in the UL-94 test, but also enhances mechanical properties. The Young's Modulus of a TPU composite with both additives increased to 244.568 MPa from 147.348 MPa for the pure polymer. mdpi.com

| Sample Composition | Young's Modulus (MPa) | Limiting Oxygen Index (LOI) | UL-94 Rating | Reference |

|---|---|---|---|---|

| Pure TPU | 147.348 | - | - | mdpi.com |

| TPU + 3% Sb₂O₃ | - | - | - | mdpi.com |

| TPU + 3% Sb₂O₃ + 0.5% MMT Nanoclay | 244.568 | 29% | V-0 | mdpi.com |

Waste Material Integration (e.g., E-waste Plastics)

The integration of waste materials into new composites is a growing field driven by sustainability goals. This compound is particularly relevant in the context of electronic waste (e-waste).

Plastics from e-waste, often referred to as "brominated plastics," frequently contain this compound, which was originally added as a flame-retardant synergist along with brominated compounds. figshare.comacs.org The presence of these additives makes mechanical recycling challenging due to the potential generation of hazardous molecules. figshare.comacs.org Therefore, research has focused on methods to extract this compound and other additives to recover a cleaner plastic resin for reuse. figshare.comresearchgate.net One novel method involves dissolving the plastic and using liquid-liquid interfacial leaching, which can achieve up to 98% recovery of antimony. figshare.com The release of antimony from e-waste-derived microplastics into the environment is also an area of study, as Sb₂O₃ is a significant source of antimony pollution. nih.govresearchgate.net While waste paper is used to create composite materials, its specific combination with this compound is not extensively documented in current research. e3s-conferences.org

Advanced Coatings and Pigments

Beyond its role in flame retardancy, this compound is a functional component in the formulation of advanced coatings and pigments, contributing to their chemical structure, color, and optical properties. riverlandtrading.comchemicalbook.com

Complex Inorganic Colored Pigments (CICP) Manufacturing

This compound is a key raw material in the manufacturing of Complex Inorganic Colored Pigments (CICPs). europa.eu These high-performance pigments are valued for their exceptional heat resistance, chemical stability, and outdoor durability. pigments.com

The production process involves the high-temperature calcination (typically 800 to 1200°C) of a mixture of metal oxides. incolours.itgoogle.com During this process, this compound and other oxides, such as those of titanium, chromium, or nickel, undergo a chemical transformation. europa.eupigments.com The input materials are homogeneously and ionically interdiffused to form a stable crystalline matrix, often with a rutile or spinel structure. europa.eupigments.com In this final pigment, the antimony is chemically bonded within the crystal lattice, for example as Sb(V) taking the place of titanium ions, and is no longer present as this compound. europa.eu This stable structure is responsible for the pigment's robust properties. incolours.it An example is C.I. Pigment Brown 24, which can be formed by calcining titanium oxide, antimony oxide, and chromium oxide. google.com

Opacity and Color Vibrancy Enhancement

This compound functions as a white pigment (Pigment White 11) and an opacifier in paints and coatings. riverlandtrading.commfa.orgalhamchemicals.com Opacity, or hiding power, is the ability of a coating to obscure the surface beneath it. omya.comomya.com This property is largely dependent on the refractive index of the pigment relative to the binder. specialchem.com

This compound has a high refractive index (approximately 2.18-2.35), which allows it to effectively scatter light, thus contributing to the opacity of the paint film. mfa.orgspecialchem.com While its refractive index is lower than that of rutile titanium dioxide (the most common white pigment), it provides good hiding power and is used to enhance the brightness and durability of coatings. riverlandtrading.commfa.orgspecialchem.com It is also used as an opacifier in porcelain enamels and glass manufacturing. chemicalbook.comalhamchemicals.com The small particle size of certain grades can impart a very white color and high opacity. chemicalbook.com

| Pigment | Refractive Index | Reference |

|---|---|---|

| Air | 1.00 | specialchem.com |

| Polymer Binder (Typical) | ~1.49-1.60 | specialchem.comspecialchem.com |

| Zinc Oxide | 2.00 | specialchem.com |

| This compound | ~2.20 | specialchem.com |

| Titanium Dioxide (Anatase) | 2.55 | specialchem.com |

| Titanium Dioxide (Rutile) | 2.70 | specialchem.com |

Glass and Ceramics Applications

This compound serves multiple functions in the glass and ceramics industries, primarily as a fining agent, an opacifier, and a colorant. scimplify.comvtalc.com Its application in these sectors is crucial for achieving specific desired properties in the final products. scimplify.comvtalc.com

As a fining agent in glass manufacturing, this compound is instrumental in removing gas bubbles from the molten glass. vtalc.combiesterfeld.com This process, known as fining, enhances the optical clarity and transparency of the glass. scimplify.comvtalc.com During the melting process, this compound releases oxygen at high temperatures, which helps to coalesce smaller bubbles into larger ones that can then rise and be eliminated from the melt. researchgate.netld-cz.com This is particularly important in the production of specialty glasses, including optical glass and CRT screens, where high transparency is a critical requirement. vtalc.comresearchgate.net

In both glass and ceramic applications, this compound functions as an opacifier . vtalc.comdigitalfire.com It imparts a milky white appearance to enamel glazes, ceramic tiles, and decorative glassware. vtalc.comysfrit.com This opacifying effect is achieved by the formation of small crystals within the glaze that scatter light. ysfrit.com In porcelain enamels and ceramic glazes, it is often used to enhance whiteness and opacity. scimplify.com

Furthermore, this compound is utilized as a colorant or as a component in the synthesis of pigments. ld-cz.comctmpotterssupplies.co.uk When used in a lead-containing glaze, it can produce a yellow color known as Naples Yellow. digitalfire.comctmpotterssupplies.co.uk It is also a component in the creation of other pigments; for instance, in combination with titanium dioxide and chrome green, it can produce a range of tones from beige to orange. ld-cz.com In conjunction with tin oxide, it forms a stable antimony tin gray pigment used for tiles and high-temperature resistant porcelain. ld-cz.com

Table 1: Functions of this compound in Glass and Ceramics

| Application Area | Function | Description | Key Benefits |

| Glass Manufacturing | Fining Agent | Removes gas bubbles from molten glass by releasing oxygen at high temperatures. researchgate.netld-cz.com | Improves optical clarity and transparency. scimplify.comvtalc.com |

| Ceramics & Glass | Opacifier | Creates a milky white and opaque appearance in glazes and enamels by promoting the formation of light-scattering microcrystals. scimplify.comvtalc.comysfrit.com | Enhances whiteness and hiding power. scimplify.comld-cz.com |

| Ceramics | Colorant/Pigment Component | Used to create yellow glazes (Naples Yellow) and as a component in titanium yellow and antimony tin gray pigments. ld-cz.comdigitalfire.comctmpotterssupplies.co.uk | Provides a range of stable colors for decorative purposes. ld-cz.com |

Electronic Component Integration

This compound is a critical component in the electronics industry, primarily valued for its role as a flame retardant synergist in the polymer-based materials used for manufacturing electronic components. nbinno.comvtalc.com Electronic devices contain a high density of components that generate heat, making fire safety a significant concern. nbinno.com

The primary application of this compound is in conjunction with halogenated flame retardants (containing chlorine or bromine) in plastics. nbinno.com This combination is highly effective at preventing the ignition and spread of fire in materials used for:

Circuit boards nbinno.com

Wire and cable insulation nbinno.com

Connectors nbinno.com

Device casings nbinno.com

When exposed to the high temperatures of a potential fire, this compound reacts with the halogenated compounds to form antimony halides. nbinno.com These resulting gases interfere with the combustion process in the gas phase by scavenging free radicals that propagate the fire. nbinno.com This synergistic action significantly reduces the flammability of the plastic, helping electronic components meet stringent fire safety standards like UL-94 V-0. nbinno.com

Beyond its primary role in flame retardancy, this compound is also used in the manufacturing of specific electronic components:

Semiconductors: It can be used as an n-type dopant in semiconductor materials like silicon and germanium to increase their electrical conductivity for use in diodes and transistors. vtalc.comsamaterials.com

Varistors: this compound is a component in the manufacturing of Metal Oxide Varistors (MOVs). wikipedia.orgarihantelectricals.com MOVs are voltage-dependent resistors used to protect electronic circuits from excessive transient voltages or power surges. arihantelectricals.comelectronics-tutorials.ws They are composed primarily of zinc oxide with additions of other metal oxides, including antimony trioxide. arihantelectricals.commouser.com

Table 2: Applications of this compound in Electronic Components

| Application | Role of this compound | Function | Component Examples |